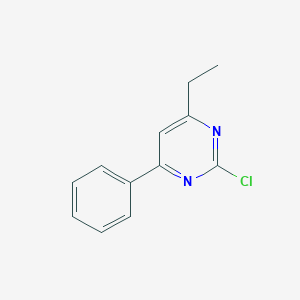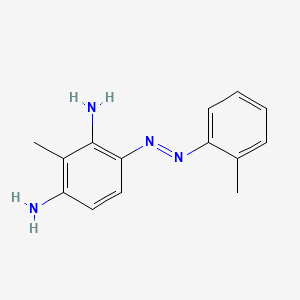
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine, also known as C.I. Solvent Yellow 3 or o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is commonly used as a dye in various industrial applications due to its vibrant yellow color.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl-4-nitroaniline followed by azo coupling with 2-methylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are common to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogens, sulfonic acids, and nitro groups are common substituents introduced under electrophilic substitution conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, aromatic amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used in the textile, leather, and plastic industries as a dye.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules, potentially leading to mutagenic and carcinogenic effects. The pathways involved include metabolic activation by liver enzymes and subsequent binding to DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Solvent Yellow 3
- o-Aminoazotoluene
- Butter Yellow
- Sudan Yellow RRA
- Fast Garnet GBC base
Uniqueness
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other azo dyes .
Propriétés
Numéro CAS |
84434-45-7 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16/h3-8H,15-16H2,1-2H3 |
Clé InChI |
MXALHDCUOQFPNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
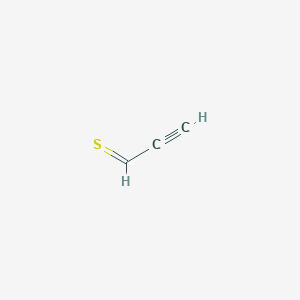
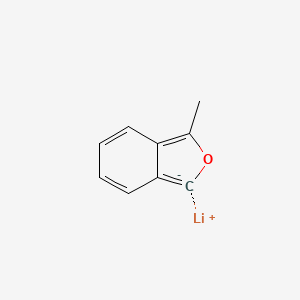
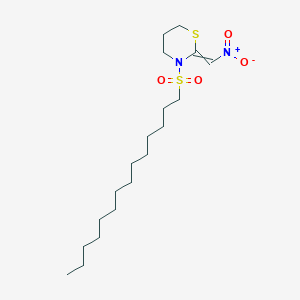

![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
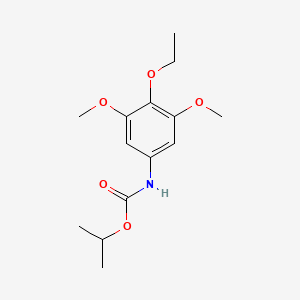
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
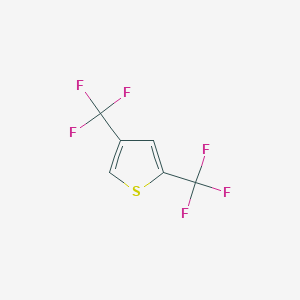

![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
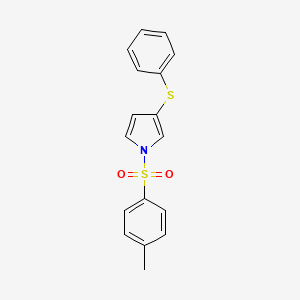
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
